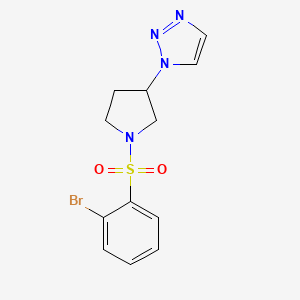

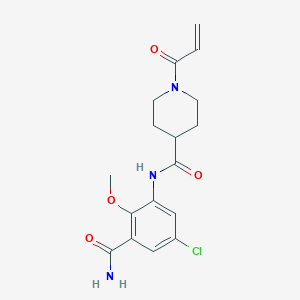

![molecular formula C17H16N2OS2 B2827020 (E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 549490-40-6](/img/structure/B2827020.png)

(E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(thiophen-2-yl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(thiophen-2-yl)acrylamide” is a complex organic compound. It contains functional groups such as cyano, acrylamide, and thiophene.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the tetrahydrobenzo[b]thiophene and thiophene rings, followed by the introduction of the cyano and acrylamide groups.Molecular Structure Analysis

The molecule contains a tetrahydrobenzo[b]thiophene ring, which is a bicyclic compound containing a benzene ring fused to a thiophene ring. It also contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The presence of the cyano group (-CN) and the acrylamide group (-CH=CHCONH2) add to the complexity of the molecule.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. The cyano group is a strong electron-withdrawing group, which could make the molecule susceptible to nucleophilic attack. The acrylamide group could potentially undergo polymerization reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the nature of the functional groups and the overall structure of the molecule. For example, the presence of the polar cyano and acrylamide groups could influence the solubility of the compound.Scientific Research Applications

Synthesis and Biological Activity

Compounds structurally related to (E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(thiophen-2-yl)acrylamide have been synthesized and evaluated for various biological activities. For instance, synthesis techniques have been developed for creating derivatives with potential cytotoxic activity against cancer cells, highlighting their use in medicinal chemistry and drug design (Hassan, Hafez, & Osman, 2014). Similarly, antimicrobial dyes based on related structural frameworks have been synthesized, showcasing the compound's relevance in the development of new antimicrobial agents for textile finishing (Shams, Mohareb, Helal, & Mahmoud, 2011).

Herbicidal Applications

Research on related compounds also includes the development of herbicidal agents. For example, studies on 2-cyanoacrylates containing chlorothiazolyl groups have demonstrated significant herbicidal activity, suggesting potential agricultural applications for similar cyanoacrylamide derivatives (Wang, Li, Li, & Huang, 2004).

Antitumor Evaluation

Furthermore, novel synthesis routes have led to the creation of heterocyclic compounds derived from related cyanoacetamide frameworks, with some showing promising antitumor activity. This underscores the potential use of such compounds in the search for new anticancer drugs (Shams, Mohareb, Helal, & Mahmoud, 2010).

Anti-rheumatic Potential

Compounds with a similar backbone have also been explored for their anti-rheumatic potential. Research into ethyl 2-(2-cyano-3-mercapto-3-(phenylamino) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes has shown significant antioxidant, analgesic, and anti-rheumatic effects, indicating potential therapeutic applications in rheumatology (Sherif & Hosny, 2014).

Safety And Hazards

As with any chemical compound, handling “(E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(thiophen-2-yl)acrylamide” would require appropriate safety measures. The specific hazards would depend on the properties of the compound, which are not known at this time.

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and reactivity. It could potentially be used in the development of new materials, pharmaceuticals, or chemical processes.

properties

IUPAC Name |

(E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS2/c1-11-4-6-13-14(10-18)17(22-15(13)9-11)19-16(20)7-5-12-3-2-8-21-12/h2-3,5,7-8,11H,4,6,9H2,1H3,(H,19,20)/b7-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKUFIIZDDUNMBI-FNORWQNLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C=CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)/C=C/C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(thiophen-2-yl)acrylamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

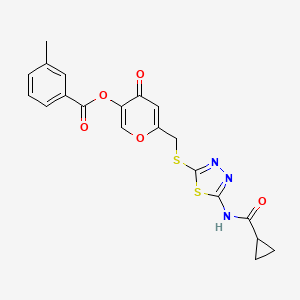

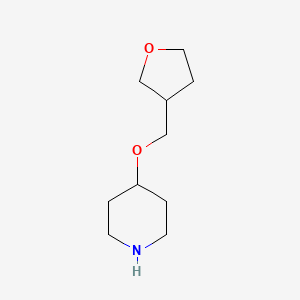

![N-[2-(3,5-dimethylphenoxy)ethyl]-2,6-dimethoxybenzamide](/img/structure/B2826939.png)

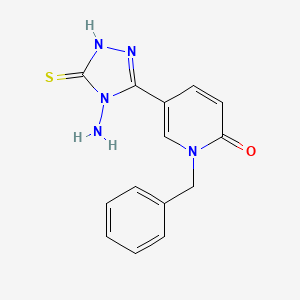

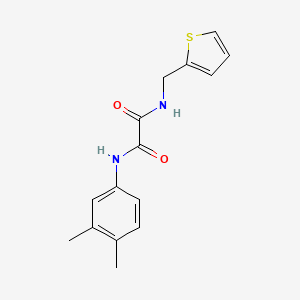

![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2826940.png)

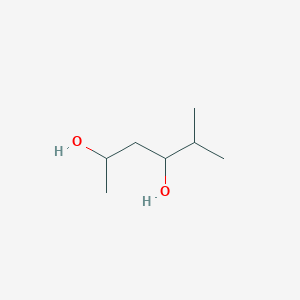

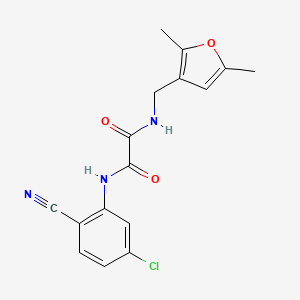

![(E)-2-(benzo[d]oxazol-2-yl)-3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)acrylonitrile](/img/structure/B2826945.png)

![ethyl 2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2826947.png)

![N-[(2Z)-6-(aminosulfonyl)-3-(2-methoxyethyl)-1,3-benzothiazol-2(3H)-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2826955.png)

![3-(2,6-dimethylphenyl)-10-methoxy-2,11-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2826960.png)